molecular formula C9H17ClN4 B13714661 3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride

3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride

Cat. No.: B13714661
M. Wt: 216.71 g/mol
InChI Key: WPERCBKSOAQANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 1-methyl-3-piperidyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazole
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 3-Amino-1-methyl-1H-pyrazole

Uniqueness

3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8;/h5,7H,2-4,6H2,1H3,(H3,10,11,12);1H

InChI Key

WPERCBKSOAQANY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC(=NN2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.